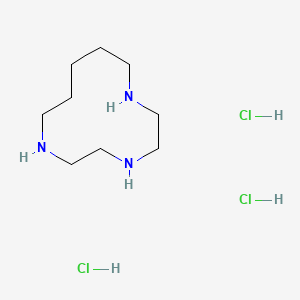

1,4,7-Triazacyclododecane trishydrochloride

Cat. No. B8525475

M. Wt: 280.7 g/mol

InChI Key: ZDEZJUXJVZRSLW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03987128

Procedure details

1,4,7-Tris(trimethylsilyl)-1,4,7-triazacyclododecane was prepared from 1,4,7-triazacyclododecane trishydrochloride with six equivalents of n-butyllithium essentially by the procedure of Example 1 (A). In a 50 ml flask a solution of 0.675 g of the tris silyl compound (distilled bulb-to-bulb at 95°-125°/0.1 mm) in 2.5 ml of chlorobenzene was frozen, evacuated, and pressured with 40 ml of phosphorus oxyfluoride gas. The flask was sealed and the mixture heated overnight at 100°. Then the mixture was refluxed under a nitrogen atmosphere for 4 hours. A sample indicated (by nmr) that two-thirds of the silyl groups had reacted. Refluxing was continued for 5.8 hours under a nitrogen pressure of 960- 1040 mm of mercury. A sample at this time showed almost complete displacement of the silyl groups as fluorotrimethylsilane. The mixture remaining (about 80-85% of the original) was concentrated under vacuum and distilled bulb-to-bulb under vacuum (0.1 mm). The fraction collected at 80°-100° oven temperature consisted of solidified condensate in the mouth of the receiver, mp 78°-86.5°. This sample (~30 mg) was used for ir and mass spectroscopy which identify this material as 13-oxo-1,4,7-triaza-13-phosphatricyclo[5.5.1.04,13 ]-tridecane. It was recrystallized in part from cyclohexane giving needles, mp 86°-87.5°.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

( A )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

tris silyl

Quantity

0.675 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

Cl.Cl.Cl.[NH:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.C([Li])CCC.F[Si:22]([CH3:25])([CH3:24])[CH3:23]>ClC1C=CC=CC=1>[CH3:23][Si:22]([CH3:25])([CH3:24])[N:4]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][N:10]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH2:9][CH2:8][N:7]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH2:6][CH2:5]1 |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.Cl.N1CCNCCNCCCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

( A )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

tris silyl

|

|

Quantity

|

0.675 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[Si](C)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evacuated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated overnight at 100°

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the mixture was refluxed under a nitrogen atmosphere for 4 hours

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated under vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled bulb-to-bulb under vacuum (0.1 mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fraction collected at 80°-100° oven temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was recrystallized in part from cyclohexane giving needles, mp 86°-87.5°

|

Outcomes

Product

Details

Reaction Time |

5.8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Si](N1CCN(CCN(CCCCC1)[Si](C)(C)C)[Si](C)(C)C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |